Cas no 1805366-56-6 (3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine)
3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine
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- Inchi: 1S/C7H4Br2F3N/c8-2-3-1-4(9)5(6(10)11)13-7(3)12/h1,6H,2H2
- InChI Key: DTSKYNKUGHHMAD-UHFFFAOYSA-N
- SMILES: BrC1=CC(CBr)=C(N=C1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062070-1g |
3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine |
1805366-56-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine
3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine
The compound 3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine (CAS No. 1805366-56-6) is a highly functionalized aromatic heterocyclic compound with significant potential in various fields of chemistry. This compound is characterized by its pyridine ring, which is substituted with multiple halogen atoms and a difluoromethyl group. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of halogenated pyridines in medicinal chemistry, where they are often used as scaffolds for drug discovery. The bromine atoms at positions 3 and 5, along with the difluoromethyl group at position 2 and the fluorine atom at position 6, create a highly electron-deficient aromatic system. This electronic environment is particularly favorable for interactions with biological targets, such as enzymes and receptors, which has led to its exploration in the development of new therapeutic agents.
One of the most notable applications of this compound is in the field of agricultural chemistry, where it has been investigated as a potential lead for herbicides and insecticides. The halogenated substituents on the pyridine ring enhance the molecule's stability and bioavailability, making it a promising candidate for pest control agents. Recent research has focused on optimizing its bioefficacy while minimizing environmental impact, which aligns with current global efforts to develop sustainable agricultural practices.
In addition to its agricultural applications, 3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine has also been studied for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have explored its ability to act as an electron-deficient acceptor in donor-acceptor systems, which is crucial for achieving high performance in organic electronic devices.
The synthesis of this compound typically involves multi-step organic reactions, including halogenation, alkylation, and fluorination processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications.
From an environmental perspective, understanding the fate and behavior of 3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine in natural systems is critical. Studies have shown that the compound undergoes slow biodegradation under aerobic conditions, which raises concerns about its persistence in the environment. However, ongoing research aims to develop methods to enhance its biodegradability without compromising its functional properties.
In conclusion, 3-Bromo-5-(bromomethyl)-2-(difluoromethyl)-6-fluoropyridine (CAS No. 1805366-56-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, agricultural chemistry, and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.
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